1,4-Naphthalenedimethanol
Overview
Description
1,4-Naphthalenedimethanol: is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxymethyl groups attached to the 1 and 4 positions of the naphthalene ring. It has a molecular weight of 188.22 g/mol and exhibits interesting chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenedimethanol can be synthesized from dimethyl 1,4-naphthalenedicarboxylate . The synthetic route involves the reduction of the ester groups to hydroxymethyl groups. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Naphthalenedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: Further reduction can lead to the formation of naphthalene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO₄) or (CrO₃) in acidic conditions.
Reduction: Reagents like (NaBH₄) or (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,4-Naphthalenedicarboxylic acid.
Reduction: Various naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups.
Scientific Research Applications
1,4-Naphthalenedimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 1,4-Naphthalenedicarboxylic acid
- 1,4-Naphthoquinone
- 1,4-Bis(bromomethyl)naphthalene
Comparison: 1,4-Naphthalenedimethanol is unique due to the presence of hydroxymethyl groups, which provide distinct chemical reactivity and potential for functionalization. In contrast, 1,4-naphthalenedicarboxylic acid has carboxylic acid groups, making it more acidic and suitable for different types of reactions. 1,4-Naphthoquinone is characterized by its quinone structure, which imparts different redox properties. 1,4-Bis(bromomethyl)naphthalene has bromomethyl groups, making it a useful intermediate for further chemical modifications .
Properties
IUPAC Name |
[4-(hydroxymethyl)naphthalen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKLGXVFNYYOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573822 | |
Record name | (Naphthalene-1,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57322-45-9 | |
Record name | 1,4-Naphthalenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57322-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Naphthalene-1,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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